Ethyl N-[2-({4-[(4,6-dimethylpyrimidin-2-YL)sulfamoyl]phenyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-YL]carbamate
Overview
Description
Ethyl N-[2-({4-[(4,6-dimethylpyrimidin-2-YL)sulfamoyl]phenyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-YL]carbamate is a complex organic compound that features a combination of pyrimidine, sulfonamide, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[2-({4-[(4,6-dimethylpyrimidin-2-YL)sulfamoyl]phenyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-YL]carbamate typically involves multiple steps. One common method involves the initial preparation of the 4,6-dimethylpyrimidin-2-yl sulfonamide derivative, followed by its reaction with an appropriate phenylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. The use of specific catalysts and solvents, such as triethylamine and propanol, can also optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-({4-[(4,6-dimethylpyrimidin-2-YL)sulfamoyl]phenyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-YL]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl N-[2-({4-[(4,6-dimethylpyrimidin-2-YL)sulfamoyl]phenyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-YL]carbamate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl N-[2-({4-[(4,6-dimethylpyrimidin-2-YL)sulfamoyl]phenyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-YL]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the pyrimidine ring can interact with nucleic acids, affecting their function . The hexafluoropropan-2-yl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also contains a pyrimidine ring and is used in similar applications.
Ethyl 4-amino-5-cyano-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-iminopyridazine-3-carboxylate: Another compound with a sulfonamide group and pyrimidine ring, used for its antibacterial properties.
Uniqueness
Ethyl N-[2-({4-[(4,6-dimethylpyrimidin-2-YL)sulfamoyl]phenyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-YL]carbamate is unique due to the presence of the hexafluoropropan-2-yl group, which imparts enhanced stability and bioavailability compared to similar compounds. This makes it particularly valuable in applications requiring high stability and prolonged activity .
Properties
IUPAC Name |
ethyl N-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F6N5O4S/c1-4-33-15(30)28-16(17(19,20)21,18(22,23)24)27-12-5-7-13(8-6-12)34(31,32)29-14-25-10(2)9-11(3)26-14/h5-9,27H,4H2,1-3H3,(H,28,30)(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLIUPRGYZUSTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F6N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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